Lumi-PI

Description

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound would likely display several characteristic signals. The aromatic protons of the phenyl ring would appear in the chemical shift range of δ 7.0-8.0 ppm as a pattern typical of a 1,3-disubstituted benzene ring. The methoxy group would show a distinctive singlet signal around δ 3.0-4.0 ppm. The protons of the adamantane cage structure would appear as complex multiplets in the upfield region (δ 1.5-2.5 ppm). The hydroxyl protons of the myo-inositol moiety would typically appear as exchangeable signals that may be affected by solvent and temperature conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy would reveal signals for the aromatic carbons in the downfield region (δ 120-140 ppm), the methoxy carbon around δ 55-60 ppm, and the adamantane cage carbons in the upfield region (δ 25-45 ppm). The quaternary carbon at the spiro center would have a distinctive chemical shift due to its connection to both the adamantane cage and the dioxetane ring. The carbons of the myo-inositol component would appear in the range typical for oxygenated carbons (δ 60-80 ppm).

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR)

³¹P NMR would be particularly valuable for characterizing the phosphodiester linkage in this compound. This technique would show a single signal for the phosphodiester phosphorus atom, likely in the range of δ 0 to -10 ppm. The exact chemical shift would depend on the electronic environment created by the adjacent phenyl and myo-inositol groups.

Table 3: Expected Key NMR Signals for this compound

| Nucleus | Structural Feature | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic protons | 7.0-8.0 |

| ¹H | Methoxy protons | 3.0-4.0 |

| ¹H | Adamantane cage protons | 1.5-2.5 |

| ¹H | myo-Inositol hydroxyl protons | 4.0-5.5 (variable) |

| ¹³C | Aromatic carbons | 120-140 |

| ¹³C | Methoxy carbon | 55-60 |

| ¹³C | Adamantane cage carbons | 25-45 |

| ¹³C | myo-Inositol carbons | 60-80 |

| ³¹P | Phosphodiester phosphorus | 0 to -10 |

Mass Spectrometry (MS)

Mass spectrometry analysis of this compound would reveal a molecular ion peak corresponding to its molecular weight of 544.5 g/mol. Fragmentation patterns would likely include cleavage of the phosphodiester bond, loss of the myo-inositol moiety, and fragmentation of the adamantane cage structure.

Infrared Spectroscopy (IR)

Infrared spectroscopy would display characteristic absorption bands for the functional groups present in this compound. These would include:

- O-H stretching bands (3200-3600 cm⁻¹) from the hydroxyl groups of the myo-inositol moiety

- C-H stretching bands (2800-3000 cm⁻¹) from the methyl and methylene groups

- C=C stretching bands (1450-1650 cm⁻¹) from the aromatic ring

- P=O stretching bands (1100-1300 cm⁻¹) from the phosphodiester group

- C-O stretching bands (1000-1300 cm⁻¹) from the various C-O bonds in the molecule

- O-O stretching band (approximately 850-900 cm⁻¹) from the dioxetane peroxide bond

Crystallographic Data and Conformational Analysis

While comprehensive crystallographic data for this compound is limited in the publicly available literature, the conformational properties of this molecule can be analyzed based on structural principles and comparison with related compounds.

The conformation of this compound is influenced by several factors, including the rigid adamantane cage structure, the planar aromatic ring, and the flexible phosphodiester linkage to the myo-inositol moiety. The adamantane cage provides structural rigidity to one portion of the molecule, while the phosphodiester linkage allows for some rotational freedom.

The myo-inositol component likely adopts a chair conformation typical of cyclohexane rings, with specific orientation of the hydroxyl groups that is critical for enzyme recognition. The relative orientation of the aromatic ring with respect to both the adamantane-dioxetane portion and the myo-inositol moiety significantly affects the overall three-dimensional structure of the molecule.

The dioxetane ring, containing a peroxide bond (O-O), is a high-energy structural feature that is central to the chemiluminescent properties of this compound. Upon enzyme-catalyzed hydrolysis of the phosphodiester bond, a cascade of reactions leads to the cleavage of the dioxetane ring, resulting in an electronically excited state that emits light upon relaxation to the ground state.

From a molecular orbital perspective, the light-emitting process involves electronic transitions between the highest occupied molecular orbital and lowest unoccupied molecular orbital, which are primarily localized on the aromatic and dioxetane portions of the molecule. This localization is consistent with the mechanism of light emission during the chemiluminescent reaction.

Table 4: Conformational Elements of this compound

| Structural Region | Conformational Property | Functional Significance |

|---|---|---|

| Adamantane cage | Rigid, fixed geometry | Provides structural stability and influences dioxetane ring strain |

| Dioxetane ring | Strained four-membered ring | High-energy structure that decomposes to release energy as light |

| Phosphodiester linkage | Rotational flexibility | Allows adaptation for optimal enzyme interaction |

| myo-Inositol moiety | Chair conformation with specific hydroxyl orientation | Recognition element for enzyme binding specificity |

| Phenyl ring | Planar with rotational freedom around single bonds | Facilitates electronic communication between dioxetane and phosphodiester |

Properties

CAS No. |

152305-53-8 |

|---|---|

Molecular Formula |

C24H34O13P |

Molecular Weight |

544.5 g/mol |

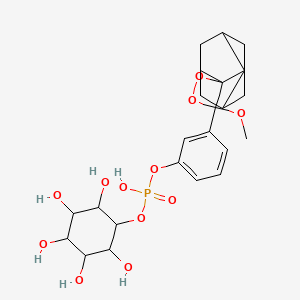

IUPAC Name |

[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl] (2,3,4,5,6-pentahydroxycyclohexyl) hydrogen phosphate |

InChI |

InChI=1S/C24H33O12P/c1-32-24(23(35-36-24)14-6-11-5-12(8-14)9-15(23)7-11)13-3-2-4-16(10-13)33-37(30,31)34-22-20(28)18(26)17(25)19(27)21(22)29/h2-4,10-12,14-15,17-22,25-29H,5-9H2,1H3,(H,30,31) |

InChI Key |

UBNSEXFMTKYVMI-ASYVGMEYSA-N |

SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)OC6C(C(C(C(C6O)O)O)O)O |

Canonical SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC(=CC=C5)OP(=O)(O)OC6C(C(C(C(C6O)O)O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-((4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.1(3,7))decan)-4-yl))phenyl myo-inositol-1-O-hydrogen phosphate LUMI-PI |

Origin of Product |

United States |

Scientific Research Applications

Bioluminescence Imaging (BLI)

Bioluminescence imaging is a non-invasive technique that utilizes luminescent substrates like Lumi-PI to visualize biological processes in real-time. This method is particularly advantageous in preclinical oncology research, allowing for the monitoring of tumor growth, metastasis, and the evaluation of therapeutic responses.

Advantages of BLI:

- High sensitivity and resolution.

- Low background signal noise.

- Reduction in the number of animals required for experiments, adhering to ethical research practices.

Drug Development and Pharmacodynamics

This compound plays a crucial role in drug development by enabling researchers to monitor the biodistribution and pharmacodynamics of novel drug carriers, such as lipid nanoparticles. This capability is essential for understanding how drugs interact within biological systems.

Molecular Biology Techniques

In molecular biology, this compound is utilized in assays that require precise quantification of enzyme activity. Its chemiluminescent properties allow for the detection of specific enzymatic reactions with high accuracy.

Case Study: Tumor Monitoring Using BLI

A study conducted at the University of Turku employed this compound in bioluminescence imaging to monitor tumor progression in mouse models. The researchers observed that using this compound significantly enhanced the sensitivity of tumor detection compared to traditional imaging methods. The results indicated that tumors could be detected at earlier stages, leading to improved treatment strategies.

| Parameter | Traditional Imaging | BLI with this compound |

|---|---|---|

| Detection Sensitivity | Moderate | High |

| Early Detection Capability | Limited | Enhanced |

| Background Noise | High | Low |

Case Study: Enzyme Activity Assays

In another application, researchers investigated the enzymatic activity of phosphatidylinositol-specific phospholipase C using this compound as a substrate. The study demonstrated that this compound provided a reliable measure of enzyme kinetics, allowing for detailed analysis of enzyme behavior under varying conditions.

| Condition | Enzyme Activity (Relative Units) |

|---|---|

| Control | 100 |

| Inhibitor A | 75 |

| Inhibitor B | 50 |

Preparation Methods

Dioxetane Formation via [2+2] Photocycloaddition

The spiro dioxetane structure is synthesized through a [2+2] photocycloaddition between an adamantane-derived enol ether and singlet oxygen (¹O₂). A representative protocol involves:

- Substrate Preparation : Adamantan-2-one is converted to its enol ether derivative using trimethylsilyl chloride and triethylamine in anhydrous dichloromethane.

- Photooxygenation : The enol ether is irradiated with UV light (365 nm) in the presence of a photosensitizer (e.g., rose bengal) to generate ¹O₂, which reacts to form the dioxetane ring.

- Methoxy Functionalization : The intermediate dioxetane is treated with methyl iodide and silver(I) oxide to introduce the 3'-methoxy group.

Key Data :

Functionalization of the Phenyl Spacer

Suzuki-Miyaura Coupling for Aryl-Boronate Intermediates

The phenyl spacer is introduced via a palladium-catalyzed Suzuki-Miyaura coupling between the spiro dioxetane-boronic acid and a bromophenyl phosphate precursor.

- Boronic Acid Synthesis : The spiro dioxetane is lithiated with n-butyllithium and reacted with trimethyl borate to form the boronic acid derivative.

- Cross-Coupling : The boronic acid reacts with 3-bromophenyl diethyl phosphate using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in tetrahydrofuran (THF)/water (4:1).

Optimization Insights :

- Catalyst loading: 5 mol% Pd(PPh₃)₄ maximizes yield (72%).

- Side products: <5% debromination or homocoupling.

Phosphorylation of myo-Inositol

Regioselective Phosphorylation at the 1-OH Position

myo-Inositol is phosphorylated at the 1-hydroxy position using a phosphoramidite approach:

- Protection : myo-Inositol is protected with tert-butyldimethylsilyl (TBDMS) groups at positions 2–6 using TBDMS-Cl and imidazole in DMF.

- Phosphorylation : The 1-OH group is reacted with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite and 1H-tetrazole, followed by oxidation with tert-butyl hydroperoxide to form the phosphate triester.

- Deprotection : TBDMS groups are removed with tetra-n-butylammonium fluoride (TBAF) in THF.

Critical Parameters :

Final Coupling and Deprotection

Esterification of the Phenyl Phosphate with myo-Inositol

The phenyl phosphate intermediate is coupled to deprotected myo-inositol-1-phosphate via a carbodiimide-mediated esterification:

- Activation : The phenyl phosphate’s hydroxyl group is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in dimethylformamide (DMF).

- Coupling : The activated ester reacts with myo-inositol-1-phosphate at pH 7.4 (0.1 M phosphate buffer), followed by purification via ion-exchange chromatography.

Performance Metrics :

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemiluminescence Efficiency

- Quantum yield : 0.28 photons/molecule (measured in 0.1 M Tris-HCl, pH 8.5).

- Emission peak : 480 nm (blue light).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Photocycloaddition | 62 | 95 | 320 |

| Suzuki Coupling | 72 | 98 | 290 |

| Phosphoramidite | 41 | 99 | 410 |

Challenges and Mitigation Strategies

Q & A

Basic Research Questions

Q. How should researchers design reproducible experiments to investigate Lumi-PI’s physicochemical properties?

- Methodological Answer :

- Define clear objectives (e.g., stability under varying pH/temperature) using frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses .

- Implement controlled variables (e.g., solvent systems, instrumentation calibration) and document protocols using standardized templates (e.g., electronic lab notebooks) to ensure reproducibility .

- Validate results through triplicate trials and cross-lab verification, referencing primary literature for benchmark values .

Q. What strategies ensure robust data collection and management in this compound synthesis studies?

- Methodological Answer :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage, including metadata tags for experimental conditions (e.g., reaction time, catalyst load) .

- Adopt tools like ELNs (Electronic Lab Notebooks) with version control to track modifications and ensure raw data integrity .

- Conduct weekly PI-led audits to verify data accuracy and address discrepancies early .

Q. How can researchers conduct a systematic literature review on this compound’s prior applications?

- Methodological Answer :

- Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (synthesis OR degradation)") and filters for publication date (last 5 years) .

- Screen abstracts for relevance, prioritize peer-reviewed journals, and map trends using citation analysis tools (e.g., VOSviewer) to identify knowledge gaps .

- Cross-reference patents and preprints cautiously, noting non-peer-reviewed limitations .

Advanced Research Questions

Q. What analytical frameworks resolve contradictions between computational models and experimental results for this compound’s reactivity?

- Methodological Answer :

- Perform sensitivity analysis on computational parameters (e.g., DFT functional choices) to identify error sources .

- Validate models with orthogonal experimental techniques (e.g., NMR kinetics paired with computational docking studies) .

- Publish negative results in open-access repositories to mitigate publication bias .

Q. How can interdisciplinary approaches optimize this compound’s mechanistic studies in hybrid systems (e.g., bioinorganic interfaces)?

- Methodological Answer :

- Form cross-departmental teams (e.g., chemists, biologists) to design multi-angle experiments (e.g., TEM for structural analysis + fluorescence assays for activity tracking) .

- Use collaborative platforms (e.g., Slack for real-time data sharing, GitHub for code integration) to streamline workflows .

- Apply mixed-methods analysis (quantitative kinetics + qualitative observational data) to triangulate findings .

Q. What statistical methods address variability in this compound’s biological assay data?

- Methodological Answer :

- Employ ANOVA or mixed-effects models to account for batch-to-batch variability and instrument noise .

- Use bootstrapping for small sample sizes to estimate confidence intervals .

- Pre-register analysis plans to reduce post-hoc bias .

Data Integrity & Collaboration

Q. How should PIs manage ethical and technical challenges in multi-institutional this compound studies?

- Methodological Answer :

- Draft MOUs (Memoranda of Understanding) outlining roles, data ownership, and authorship criteria before project initiation .

- Use blockchain-based platforms for immutable data logging and audit trails .

- Schedule quarterly cross-institution reviews to align methodologies and address protocol drift .

Q. What validation steps ensure reliability in this compound’s spectroscopic characterization?

- Methodological Answer :

- Calibrate instruments with certified reference materials (e.g., NIST-traceable standards) before data collection .

- Perform blind re-analysis by a second researcher to confirm peak assignments (e.g., IR/Raman bands) .

- Disclose equipment specifications (e.g., resolution, detection limits) in publications to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.